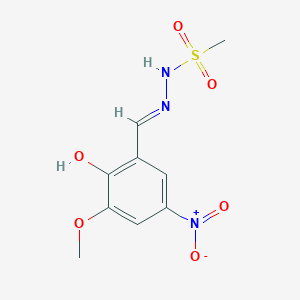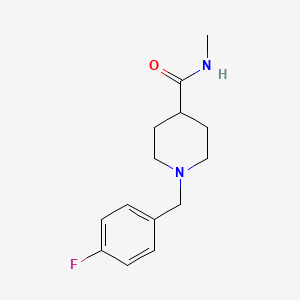![molecular formula C16H15Cl2NO5S2 B5985024 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic compound that belongs to the class of sulfonylmorpholine derivatives. This compound is synthesized by a specific method and has various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine involves the inhibition of protein kinase activity. This compound selectively binds to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its target proteins. This results in the disruption of cellular signaling pathways that are regulated by the kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine are dependent on the specific protein kinase that is inhibited by this compound. In general, the inhibition of protein kinase activity can result in the disruption of various cellular processes, including cell proliferation, differentiation, and survival. This compound has been found to have antitumor activity in various cancer cell lines, which suggests that it may have potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine in lab experiments include its high selectivity for a specific protein kinase, its ability to selectively inhibit kinase activity, and its potential as a cancer therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, its synthesis is a multi-step process that requires the use of various chemical reagents, which can be costly and time-consuming. Additionally, the inhibition of a specific protein kinase may have unintended effects on other cellular processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine. One direction is to investigate its potential as a cancer therapeutic agent in animal models and clinical trials. Another direction is to explore its use as a chemical probe to study the function of other protein kinases in cellular signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-aminophenylsulfonamide in the presence of a base. This reaction results in the formation of 3-[(3,4-dichlorophenyl)sulfonyl]phenylsulfonamide. In the second step, this compound is reacted with morpholine in the presence of a base and a solvent. This reaction results in the formation of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine.
Aplicaciones Científicas De Investigación
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has various scientific research applications. It is used as a chemical probe to investigate the role of protein kinases in cellular signaling pathways. It has been found to selectively inhibit the activity of a specific protein kinase, which makes it a valuable tool for studying the function of this kinase in various biological processes. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S2/c17-15-5-4-13(11-16(15)18)25(20,21)12-2-1-3-14(10-12)26(22,23)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYTZCIMKRORMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5984963.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)
![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
![1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)

![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)

![2-(3,4-dimethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5985031.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5985039.png)
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)

